

The Solubility Profile of Dimethyl-Bisphenol A in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: Dimethyl-bisphenol A

Cat. No.: B072332

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **dimethyl-bisphenol A** (also known as 2,2-bis(4-hydroxy-3,5-dimethylphenyl)propane or Tetramethylbisphenol A) in various organic solvents. This document is intended for researchers, scientists, and professionals in drug development who require an in-depth understanding of this compound's solubility characteristics for formulation, synthesis, and analytical applications.

Introduction to Dimethyl-Bisphenol A

Dimethyl-bisphenol A is a derivative of Bisphenol A (BPA) characterized by the presence of two methyl groups on each phenolic ring. This structural modification significantly influences its physicochemical properties, including its solubility in organic solvents. Understanding its solubility is crucial for a wide range of applications, from its use as a monomer in polymer synthesis to its investigation as a potential therapeutic agent, such as a HIF-1 α inhibitor.

Qualitative and Quantitative Solubility Data

While extensive quantitative solubility data for **dimethyl-bisphenol A** across a range of organic solvents and temperatures is not readily available in publicly accessible literature, a qualitative understanding of its solubility has been established. The following table summarizes the available qualitative and the limited quantitative solubility information.

Solvent	CAS Number	Qualitative Solubility Description	Quantitative Solubility (at 20°C)
N,N-Dimethylformamide (DMF)	68-12-2	Very Soluble	Data not available
Methanol	67-56-1	Soluble[1], Slightly Soluble[2]	Data not available
Glacial Acetic Acid	64-19-7	Sparingly Soluble	Data not available
Chloroform	67-66-3	Very Slightly Soluble[1], Slightly Soluble[2]	Data not available
Water	7732-18-5	Practically Insoluble	3.17 mg/L[2][3]

Note: The terms "Very Soluble," "Soluble," "Sparingly Soluble," and "Very Slightly Soluble" are qualitative descriptors and can vary between different sources. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a solid compound in a liquid solvent.[4][5][6][7] The following protocol provides a detailed methodology for determining the solubility of **dimethyl-bisphenol A** in an organic solvent of interest, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

- Solute: High-purity **dimethyl-bisphenol A** (≥99%)
- Solvent: Analytical grade organic solvent of choice
- Apparatus:

- Analytical balance (± 0.1 mg accuracy)
- Vials with screw caps and PTFE septa
- Constant temperature shaker bath or incubator
- Syringe filters (e.g., $0.22\ \mu\text{m}$ or $0.45\ \mu\text{m}$ PTFE)
- Syringes
- Volumetric flasks and pipettes
- HPLC system with a suitable detector (e.g., UV-Vis or Diode Array Detector)
- HPLC column suitable for the analysis of phenolic compounds (e.g., C18)

Experimental Procedure

- Preparation of the Saturated Solution:
 - Accurately weigh an excess amount of **dimethyl-bisphenol A** and add it to a vial.
 - Add a known volume or mass of the selected organic solvent to the vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25°C , 37°C).
 - Agitate the vials for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.
- Phase Separation:

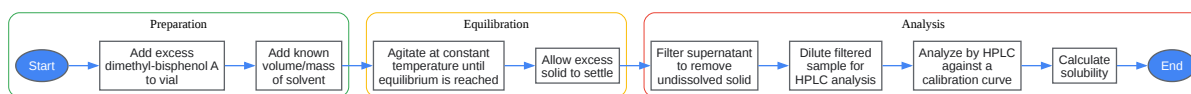
- Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
- Carefully withdraw a sample of the supernatant using a syringe.
- Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.
- Sample Preparation for HPLC Analysis:
 - Accurately weigh the vial containing the filtered saturated solution.
 - Dilute the saturated solution with the mobile phase or a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve. This may involve one or more serial dilutions.
- HPLC Analysis:
 - Prepare a series of standard solutions of **dimethyl-bisphenol A** of known concentrations in the chosen solvent.
 - Inject the standard solutions into the HPLC system to generate a calibration curve.
 - Inject the diluted sample of the saturated solution into the HPLC system.
 - Determine the concentration of **dimethyl-bisphenol A** in the diluted sample by comparing its peak area to the calibration curve.

Data Analysis and Calculation

- Calculate the concentration of **dimethyl-bisphenol A** in the undiluted saturated solution, taking into account the dilution factor.
- Express the solubility in desired units, such as grams per 100 mL (g/100 mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of **dimethyl-bisphenol A** solubility using the shake-flask method.



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